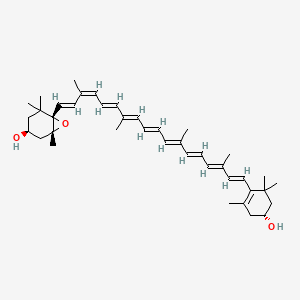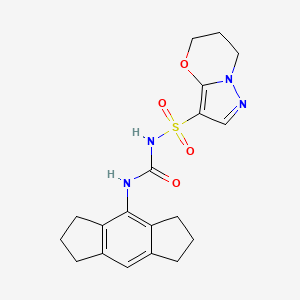
(9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3'beta-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3’beta-diol is a complex organic compound belonging to the class of carotenoids. Carotenoids are naturally occurring pigments found in plants, algae, and photosynthetic bacteria. They play a crucial role in the photosynthetic process and are responsible for the vibrant colors of many fruits and vegetables. This particular compound is known for its unique structure, which includes an epoxy group and a dihydro-beta,beta-carotene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3’beta-diol typically involves multiple steps, starting from simpler carotenoid precursors. The process often includes:
Oxidation Reactions: Introduction of the epoxy group through controlled oxidation.
Hydrogenation: Reduction of double bonds to form the dihydro structure.
Isomerization: Ensuring the correct (9Z) configuration through selective isomerization techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3’beta-diol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex epoxides or ketones.
Reduction: Reduction reactions can convert the epoxy group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the epoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reducing Agents: Like sodium borohydride (NaBH4) for reduction.
Solvents: Organic solvents like dichloromethane (DCM) and ethanol are commonly used.
Major Products
The major products formed from these reactions include various epoxides, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3’beta-diol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of carotenoids and their derivatives.
Biology: Investigated for its role in the photosynthetic process and its potential antioxidant properties.
Medicine: Explored for its potential health benefits, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the food and cosmetic industries for its coloring properties and potential health benefits.
Wirkmechanismus
The mechanism of action of (9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3’beta-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can neutralize free radicals, thereby protecting cells from oxidative damage.
Enzyme Modulation: It may interact with enzymes involved in the inflammatory response, reducing inflammation.
Gene Expression: It can influence the expression of genes related to cell growth and apoptosis, contributing to its potential anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-Carotene: A precursor to vitamin A with similar antioxidant properties.
Lycopene: Another carotenoid with strong antioxidant activity but lacking the epoxy group.
Zeaxanthin: A carotenoid involved in eye health, structurally similar but with different functional groups.
Uniqueness
(9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3’beta-diol is unique due to its specific epoxy and dihydro structure, which imparts distinct chemical reactivity and biological activity compared to other carotenoids.
Eigenschaften
Molekularformel |
C40H56O3 |
|---|---|
Molekulargewicht |
584.9 g/mol |
IUPAC-Name |
(1R,3S,6S)-6-[(1E,3Z,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20-/t34-,35+,39-,40+/m1/s1 |
InChI-Schlüssel |
OFNSUWBAQRCHAV-CGOFHDSUSA-N |
Isomerische SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(/C)\C=C\[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C |
Kanonische SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12371746.png)




![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)

![N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12371773.png)
![(1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid](/img/structure/B12371776.png)

![(S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid](/img/structure/B12371799.png)
![5-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol](/img/structure/B12371805.png)
![2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid](/img/structure/B12371812.png)
![N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide](/img/structure/B12371826.png)
